molecular formula C11H17N B14486511 5-Methyl-2-pentylpyridine CAS No. 64021-55-2

5-Methyl-2-pentylpyridine

Cat. No.: B14486511
CAS No.: 64021-55-2
M. Wt: 163.26 g/mol
InChI Key: UYACZKDOEBSDKH-UHFFFAOYSA-N
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Description

5-Methyl-2-pentylpyridine: is an organic compound with the molecular formula C11H17N and a molecular weight of 163.2594 g/mol . It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentylpyridine can be achieved through various methods. One common approach involves the alkylation of pyridine with pentyl halides under basic conditions. Another method includes the cross-coupling reactions such as the Suzuki-Miyaura coupling, where a pyridine derivative is coupled with a pentyl boronic acid or ester in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes . These methods ensure high yields and purity of the compound. The use of Raney nickel catalysts in continuous flow setups has been reported to be effective for the production of methylated pyridines .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-pentylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-2-pentylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various cross-coupling reactions .

Biology and Medicine: In biological research, pyridine derivatives, including this compound, are studied for their potential antimicrobial and anti-inflammatory properties . They are also explored for their role in enzyme inhibition and as ligands in coordination chemistry .

Industry: The compound finds applications in the agrochemical industry as a component of pesticides and herbicides. It is also used in the production of polymers and materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Methyl-2-pentylpyridine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with receptors and ion channels , modulating their function and affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-pentylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

64021-55-2

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

5-methyl-2-pentylpyridine

InChI

InChI=1S/C11H17N/c1-3-4-5-6-11-8-7-10(2)9-12-11/h7-9H,3-6H2,1-2H3

InChI Key

UYACZKDOEBSDKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC=C(C=C1)C

Origin of Product

United States

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